![molecular formula C6H2Cl3N3 B1529559 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1923177-10-9](/img/structure/B1529559.png)
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
説明
“2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine” is a heterocyclic compound with the CAS Number: 1923177-10-9 . It has a molecular weight of 222.46 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidines involves the use of the Dimroth rearrangement . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .
Molecular Structure Analysis
The molecular structure of “2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine” is represented by the Inchi Code: 1S/C6H2Cl3N3/c7-2-1-10-4-3 (2)11-6 (9)12-5 (4)8/h1,10H . The compound forms part of the pyrimidine family, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .
Physical And Chemical Properties Analysis
The compound “2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine” is stored at a temperature of 2-8C in an inert atmosphere .
科学的研究の応用
Synthesis of Antibacterial Agents
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been utilized in the synthesis of novel antibacterial agents. The annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines has led to the development of tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and triazolo[1,5-c]pyrrolo-[3,2-e]pyrimidines, which are investigated for their potential antibacterial properties (Dave & Shah, 2002).
Optical Properties and Electronics
Derivatives of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, specifically 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, have been synthesized and explored for tuning optical properties through the incorporation of small polar substituents. These compounds exhibit significant potential in electronics and photonics due to their enhanced fluorescence quantum yield, which can be tuned for specific applications (Bucevičius et al., 2015).
Structural Studies and Drug Design
The crystalline structure and tautomerism of certain 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine analogs have been extensively studied to understand their interaction in biological systems. These studies are foundational for the targeted drug action of pharmaceuticals containing pyrimidine functionality, significantly impacting drug design and development processes (Rajam et al., 2017).
Antiproliferative and Antiviral Activity
Research on 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives has identified compounds with promising antiproliferative and antiviral activities. These studies contribute significantly to the development of new therapeutic agents for treating cancer and viral infections (Pudlo et al., 1990).
Agricultural Applications
In the agricultural sector, certain 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been explored for their use as plant growth retardants. These compounds offer valuable insights into the regulation of terpenoid metabolism, which is closely related to plant growth, cell division, and senescence (Grossmann, 1990).
Safety And Hazards
特性
IUPAC Name |
2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHOCBYNLDZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



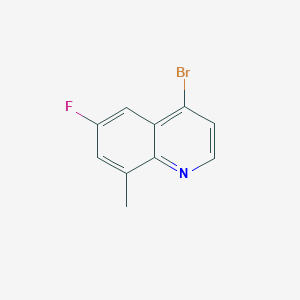
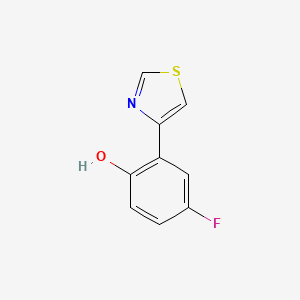
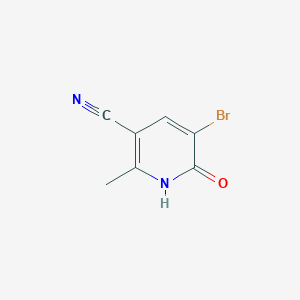
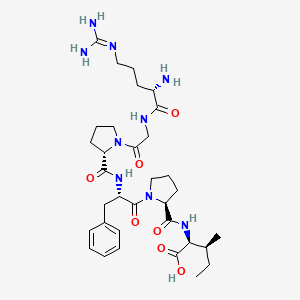
![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)
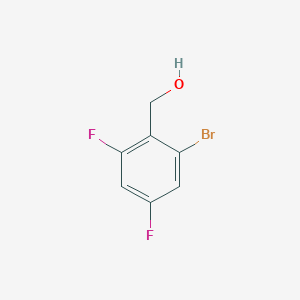
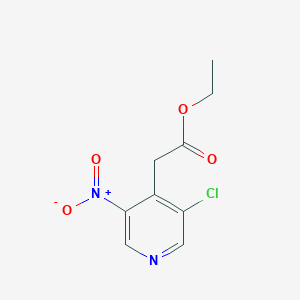
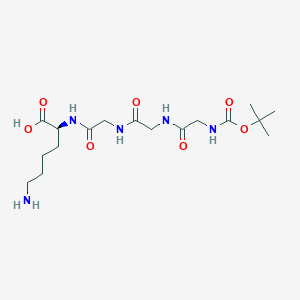
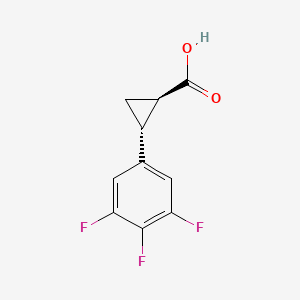
![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)
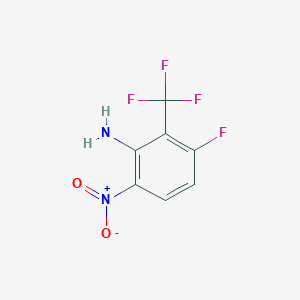
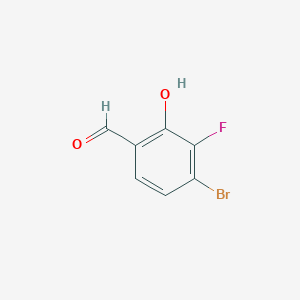
![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)